2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound belongs to the class of imidazole-based acetamides, characterized by a sulfanyl (-S-) linkage connecting an imidazole ring substituted with a 4-methylphenyl group and an N-(propan-2-yl)acetamide moiety. The prop-2-en-1-yl (allyl) group on the imidazole nitrogen introduces steric and electronic effects that may influence its reactivity and biological interactions.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-10-21-16(15-8-6-14(4)7-9-15)11-19-18(21)23-12-17(22)20-13(2)3/h5-9,11,13H,1,10,12H2,2-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFSIENYSVLWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide (CAS Number: 1207011-79-7) is a synthetic derivative of imidazole and has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 329.5 g/mol. The structure features an imidazole ring, a propene side chain, and a sulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 329.5 g/mol |
| CAS Number | 1207011-79-7 |
Antimicrobial Activity
Research indicates that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds containing sulfanyl groups have been shown to enhance antibacterial activity against various pathogens.
In vitro studies have demonstrated that related imidazole compounds exhibit efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. While direct studies on this specific compound are scarce, its structural similarity to known antimicrobial agents suggests potential effectiveness.
Cytotoxic Effects
Imidazole derivatives have also been studied for their cytotoxic properties against cancer cell lines. For example, compounds with similar functional groups have shown promising results in inhibiting the growth of various cancer types, including breast and colon cancer.
A study focusing on related imidazole compounds reported IC50 values indicating significant cytotoxicity in several cancer cell lines. This suggests that this compound may also exhibit similar properties.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the side chains significantly affected activity levels. Though this specific compound was not tested, the findings imply that structural variations can enhance or diminish antimicrobial properties.
Study 2: Cytotoxicity against Cancer Cells
In another study assessing the cytotoxic effects of sulfanyl-containing imidazoles, researchers found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents. This suggests a potential for developing new anticancer therapies based on structural modifications similar to those seen in this compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Impact of Substituents on Properties
- Electron-withdrawing groups (e.g., sulfonyl in the phenylsulfonyl derivative) increase binding affinity to enzymes but may reduce metabolic stability .
- Hydroxymethyl or benzylsulfanyl groups (as in ) enhance hydrogen-bonding capacity or antioxidant activity, respectively .
Acetamide Modifications :
Key Research Findings and Challenges
- Structure-Activity Relationships (SAR): Minor substituent changes significantly alter potency. For example, replacing methylphenyl with methoxyphenyl reduces logP by ~0.5, impacting bioavailability .
- Synthetic Challenges : Multi-step syntheses require precise control of reaction conditions (e.g., pH, temperature) to avoid side products, particularly in sulfanyl/sulfonyl group incorporation .
- Pharmacokinetic Limitations : High molecular weight (>400 Da) in sulfonyl derivatives (e.g., 423.53 Da in ) may hinder blood-brain barrier penetration .
Preparation Methods
Debus-Radziszewski Imidazole Synthesis
This classical method involves condensing glyoxal, ammonia, and a carbonyl compound. For 5-(4-methylphenyl) substitution, 4-methylphenylacetaldehyde is reacted with glyoxal and ammonium acetate in refluxing ethanol. The reaction proceeds via cyclization, yielding 5-(4-methylphenyl)-1H-imidazole. Key parameters include:
Cyclization of α-Brominated Ketones
An alternative route employs α-brominated 4-methylpropiophenone, which undergoes nucleophilic substitution with formamidine acetate in ethylene glycol at 50–60°C. Subsequent cyclization with salt of wormwood (potassium carbonate) at 80–90°C for 6 hours yields the imidazole core. This method achieves a 46% yield but requires precise temperature control to minimize byproducts.
| Parameter | Condition | Outcome |
|---|---|---|
| Base | K₂CO₃ | Prevents O-alkylation |
| Solvent | DMF | Enhances solubility |
| Temperature | 60°C | Optimal kinetics |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction with allyl alcohol and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) ensures regioselective N-alkylation. This method achieves 85% yield but requires anhydrous conditions.
Thioacetamide Linkage Formation
The sulfanyl group at C2 is introduced via nucleophilic substitution or thiol-disulfide exchange.
Mercaptoimidazole Intermediate
5-(4-Methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol is synthesized by treating the imidazole with thiourea in hydrochloric acid at 100°C. The thiol intermediate is isolated in 65% yield after recrystallization.
Coupling with Chloroacetamide
The thiol reacts with 2-chloro-N-(propan-2-yl)acetamide in acetone, using triethylamine to scavenge HCl. The reaction proceeds at room temperature for 4 hours, yielding 82% of the target compound.
| Reagent | Role | Stoichiometry |
|---|---|---|
| Triethylamine | Base | 1.2 eq |
| Chloroacetamide | Electrophile | 1.0 eq |
Final Amidation and Purification
The acetamide moiety is introduced via aminolysis of an ester intermediate.
Esterification and Aminolysis
2-{[5-(4-Methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetic acid is esterified with ethyl chloroacetate in acetone under reflux. The ester is then heated with isopropylamine at 70°C for 5 hours, yielding the acetamide in 75% purity.
Crystallization and Characterization
The crude product is purified via recrystallization from chloroform/hexane (1:3 v/v). Analytical data confirm structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 6.05 (m, 1H, CH₂=CH), 5.40 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.30 (d, J = 10.4 Hz, 1H, CH₂=CH), 4.10 (s, 2H, SCH₂), 3.95 (m, 1H, NHCH), 2.40 (s, 3H, ArCH₃), 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
Optimization Challenges and Solutions
Regioselectivity in Imidazole Formation
The Debus-Radziszewski method favors 4,5-disubstituted imidazoles, but adjusting the aldehyde/ketone ratio directs substitution to the 5-position. Using a 2:1 ratio of 4-methylphenylacetaldehyde to glyoxal suppresses 4-substitution byproducts.
Byproduct Mitigation in Thiolation
Thiourea-mediated thiolation generates H₂S gas, necessitating closed reflux systems. Trapping H₂S with NaOH scrubbers improves safety and yield.
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with imidazole ring formation via cyclization of precursors such as 4-methylphenyl-substituted amines under acidic or basic conditions. Subsequent steps include:
- Allylation : Introducing the prop-2-en-1-yl group at the N1 position using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfanyl-Acetamide Coupling : Reacting the thiolated imidazole intermediate with chloroacetamide derivatives (e.g., N-(propan-2-yl)chloroacetamide) in the presence of a base to form the sulfanyl-acetamide linkage .
Key Considerations : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hr) significantly impact yields (typically 50–70%) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., allyl group at N1 via ¹H-NMR δ 5.2–5.8 ppm for vinyl protons) and acetamide linkage (¹³C-NMR δ 170–175 ppm for carbonyl) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS [M+H]⁺ expected for C₂₀H₂₃N₃OS₂: ~410.1 Da) .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- Imidazole Ring : Participates in π-π stacking with biological targets (e.g., enzymes) and serves as a hydrogen bond acceptor .
- Sulfanyl Group (-S-) : Prone to oxidation; stabilize with inert atmospheres (N₂/Ar) during reactions .
- Allyl Substituent : Enables further functionalization (e.g., Michael addition or polymerization) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-1/2 or kinases)?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2 PDB ID: 5KIR). Focus on the sulfanyl-acetamide moiety’s hydrogen-bonding with Arg120 and Tyr355 .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (GROMACS/AMBER). Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
Example Finding : Similar imidazole derivatives show IC₅₀ values of 0.5–5 µM against COX-2, suggesting competitive inhibition .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Dose-Response Validation : Re-test activity in standardized assays (e.g., COX inhibition via ELISA with Celecoxib as a control) .
- Structural Analog Comparison : Compare with compounds like 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, which showed consistent COX-1/2 selectivity (COX-2 IC₅₀ = 1.2 µM vs. COX-1 IC₅₀ = 15 µM) .
- Solubility/Purity Adjustments : Use co-solvents (DMSO/PEG-400) to ensure compound dissolution and recheck purity via HPLC .
Q. What strategies optimize this compound’s stability in aqueous solutions for in vivo studies?
- pH Adjustment : Maintain pH 7.4 (PBS buffer) to prevent sulfanyl group oxidation .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose/mannitol) for long-term storage .
- Prodrug Design : Mask the sulfanyl group as a disulfide (e.g., with glutathione) to enhance plasma stability .
Q. How does the allyl substituent affect the compound’s pharmacokinetic profile?
- Metabolism : The allyl group is susceptible to cytochrome P450-mediated oxidation, generating epoxide intermediates. Use liver microsome assays (e.g., human S9 fractions) to identify metabolites .
- Bioavailability : LogP calculations (e.g., SwissADME) predict moderate lipophilicity (LogP ≈ 3.1), suggesting moderate oral absorption .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent ratios) .
- Biological Assays : Pair in vitro enzyme inhibition with cell-based assays (e.g., MTT for cytotoxicity) to confirm specificity .
- Computational Workflow : Combine docking, MD, and QSAR to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
